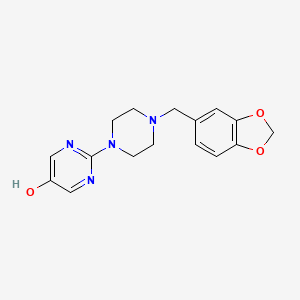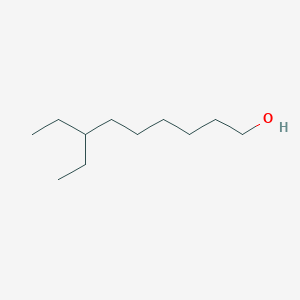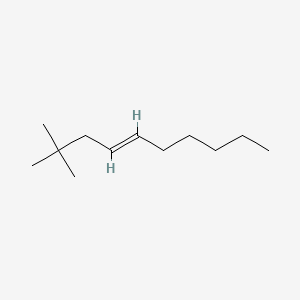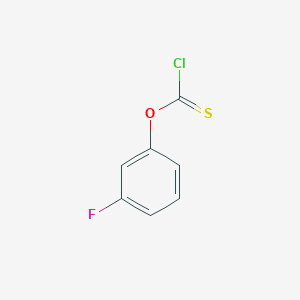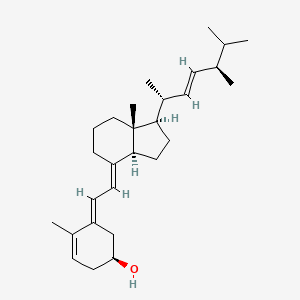
Isovitamin D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isovitamin D2, also known as ergocalciferol, is a type of vitamin D found in food and used as a dietary supplement. It is a fat-soluble vitamin that plays a crucial role in maintaining bone health by promoting calcium absorption in the gut. Ergocalciferol is synthesized by some plants in the presence of ultraviolet B light and is commonly found in fortified foods and supplements .
准备方法
Synthetic Routes and Reaction Conditions: Ergocalciferol is synthesized through the ultraviolet irradiation of ergosterol, a compound found in fungi such as yeast and mushrooms. The process involves exposing ergosterol to ultraviolet B light, which induces a photochemical reaction that converts ergosterol to ergocalciferol .
Industrial Production Methods: In industrial settings, ergocalciferol is produced by irradiating yeast or fungi with ultraviolet B light. The irradiated material is then extracted and purified to obtain ergocalciferol. This method is efficient and allows for the large-scale production of ergocalciferol for use in dietary supplements and fortified foods .
化学反应分析
Types of Reactions: Ergocalciferol undergoes several types of chemical reactions, including hydroxylation and isomerization. Hydroxylation occurs in the liver and kidneys, where ergocalciferol is converted to its active forms, 25-hydroxyergocalciferol and 1,25-dihydroxyergocalciferol .
Common Reagents and Conditions: The hydroxylation of ergocalciferol requires the presence of specific enzymes, such as 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys. These reactions occur under physiological conditions and are essential for the activation of ergocalciferol .
Major Products Formed: The major products formed from the hydroxylation of ergocalciferol are 25-hydroxyergocalciferol and 1,25-dihydroxyergocalciferol. These active forms of vitamin D play a crucial role in calcium homeostasis and bone health .
科学研究应用
Ergocalciferol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a standard for the analysis of vitamin D content in food products. In biology, ergocalciferol is studied for its role in calcium metabolism and bone health. In medicine, it is used to treat and prevent vitamin D deficiency, rickets, and osteoporosis . Additionally, ergocalciferol is used in the food industry to fortify products such as milk, cereal, and orange juice .
作用机制
Ergocalciferol exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues throughout the body. Upon binding, the receptor undergoes a conformational change that allows it to regulate the expression of target genes involved in calcium and phosphate homeostasis. This regulation promotes the absorption of calcium in the intestines and the reabsorption of calcium in the kidneys, thereby maintaining adequate serum calcium levels .
相似化合物的比较
Ergocalciferol is often compared to cholecalciferol (vitamin D3), another form of vitamin D. Both compounds are similar in structure and function, but they differ in their sources and efficacy. Ergocalciferol is derived from plant sources and is commonly found in fortified foods, while cholecalciferol is synthesized in the skin upon exposure to sunlight and is found in animal-based foods . Studies have shown that cholecalciferol is more effective at raising and maintaining serum vitamin D levels compared to ergocalciferol .
List of Similar Compounds:- Cholecalciferol (Vitamin D3)
- Alfacalcidol
- Calcitriol
Ergocalciferol remains a valuable compound in both research and clinical settings due to its role in maintaining bone health and preventing vitamin D deficiency.
属性
CAS 编号 |
51744-67-3 |
|---|---|
分子式 |
C28H44O |
分子量 |
396.6 g/mol |
IUPAC 名称 |
(1S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-13,19-20,22,25-27,29H,7-8,14-18H2,1-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1 |
InChI 键 |
FCMWDJYLKCTYIU-VLOQVYPSSA-N |
手性 SMILES |
CC\1=CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O |
规范 SMILES |
CC1=CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


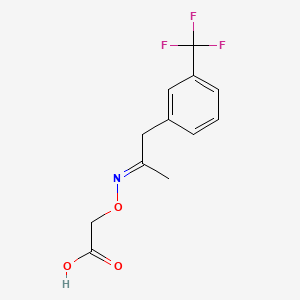
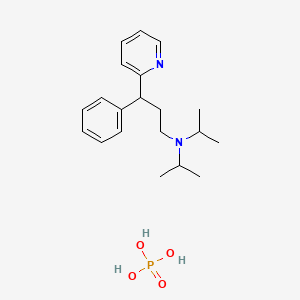

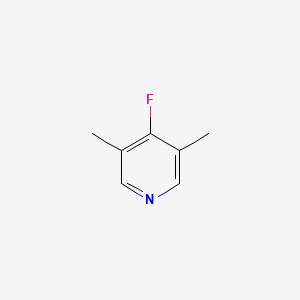
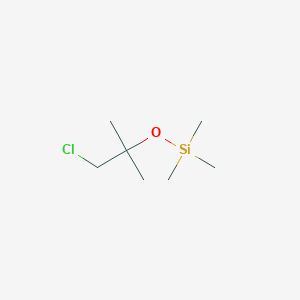
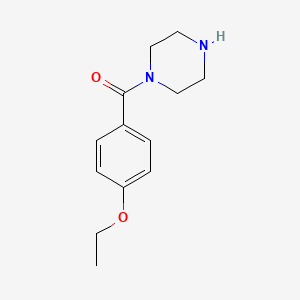
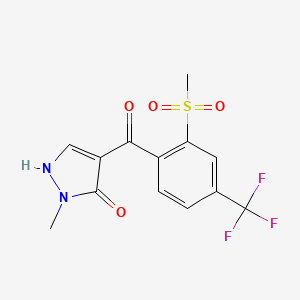
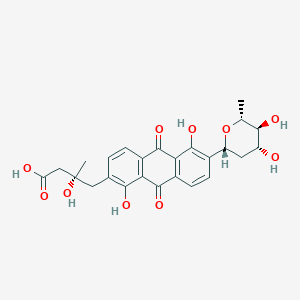
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
